2-Phenylethylamine hydrochloride

Description

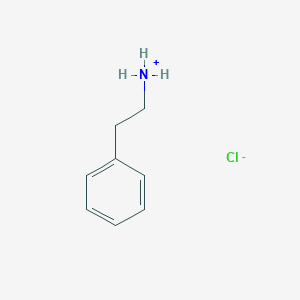

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHIBNDAFWIOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-04-0 (Parent) | |

| Record name | Phenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0059744 | |

| Record name | Benzeneethanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Aldrich MSDS] | |

| Record name | 2-Phenylethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

156-28-5 | |

| Record name | 2-Phenylethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylethylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOF61XW69D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Phenylethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylethylamine (PEA), an endogenous trace amine, acts as a neuromodulator and neurotransmitter within the central nervous system. Its hydrochloride salt, 2-Phenylethylamine hydrochloride (PEA-HCl), is frequently utilized in research and as a dietary supplement for its purported effects on mood and cognitive function. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of PEA, focusing on its interactions with key protein targets, its impact on monoaminergic neurotransmission, and the experimental methodologies used to elucidate these actions. Quantitative data are summarized for clarity, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this psychoactive compound.

Introduction

2-Phenylethylamine is a primary amine synthesized in the brain from the amino acid L-phenylalanine.[1] Structurally related to amphetamines, PEA exerts significant influence over the monoaminergic systems, including dopamine, norepinephrine, and serotonin pathways.[1][[“]] However, its physiological effects are transient due to rapid metabolism by monoamine oxidase B (MAO-B).[3][4] This guide delves into the principal mechanisms of PEA's action: agonism at the trace amine-associated receptor 1 (TAAR1), inhibition of the vesicular monoamine transporter 2 (VMAT2), and its interactions with monoamine transporters.

Primary Molecular Targets and Pharmacodynamics

The multifaceted effects of 2-phenylethylamine stem from its interactions with several key proteins involved in neurotransmission.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor that is a primary target for PEA and other trace amines.[5] Activation of TAAR1 by PEA initiates a signaling cascade that modulates the activity of monoamine transporters and neuronal firing rates.[1]

Upon binding of PEA, TAAR1 primarily couples to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] This increase in cAMP activates Protein Kinase A (PKA). TAAR1 activation also leads to the activation of Protein Kinase C (PKC).[1] Both PKA and PKC can then phosphorylate the dopamine transporter (DAT), leading to a reversal of its function and promoting dopamine efflux.[1]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

PEA can inhibit the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamine neurotransmitters into synaptic vesicles for later release.[1] By inhibiting VMAT2, PEA disrupts the storage of dopamine, norepinephrine, and serotonin, leading to an increase in their cytosolic concentrations. This, in turn, can contribute to the non-vesicular release of these neurotransmitters.[1] While the inhibitory action of PEA on VMAT2 is established, specific high-affinity binding data (Ki values) are not consistently reported in the literature, suggesting a potentially lower affinity interaction compared to its other targets. One study showed no difference in VMAT2 immunoreactivity in the dorsal striatum of mice administered with PEA.[7]

Interaction with Monoamine Transporters (DAT, NET, SERT)

PEA can also directly interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8] It acts as a substrate for these transporters, leading to competitive inhibition of monoamine reuptake.[8] More significantly, this transport into the presynaptic terminal facilitates the reverse transport (efflux) of monoamines from the cytosol into the synaptic cleft, a mechanism shared with amphetamine.[[“]]

Pharmacokinetics and Metabolism

The physiological effects of orally ingested PEA are limited by its rapid and extensive metabolism, primarily by monoamine oxidase B (MAO-B) in the liver and brain.[3][4] This rapid degradation leads to a short biological half-life. Co-administration with an MAO-B inhibitor, such as selegiline, can significantly potentiate and prolong the effects of PEA.[9]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of 2-phenylethylamine with its primary targets.

| Receptor/Transporter | Parameter | Value | Species | Reference |

| TAAR1 | Ki | 8 nM | Human | [5] |

| TAAR1 | pKi | 7.5 | Human | [5] |

| TAAR1 | EC50 | 100 nM | Human | [6] |

| Dopamine Transporter (DAT) | Ki | ~4.3 µM | Human | [10] |

| Norepinephrine Transporter (NET) | - | - | - | - |

| Serotonin Transporter (SERT) | - | - | - | - |

| VMAT2 | - | - | - | - |

| Table 1: Binding Affinities and Potency of 2-Phenylethylamine. Note: Specific Ki values for NET, SERT, and VMAT2 are not consistently reported in the literature, suggesting lower affinity interactions. |

| Neurotransmitter | Brain Region | PEA Dose (mg/kg, i.p.) | Effect on Extracellular Levels | Reference |

| Dopamine | Nucleus Accumbens Shell | 12.5 | Significant Increase | [11] |

| Dopamine | Nucleus Accumbens Shell | 25 | Significant Increase | [11] |

| Dopamine | Nucleus Accumbens Core | 50 | Significant Increase | [11] |

| Dopamine | Prefrontal Cortex | 12.5 | Significant Increase | [11] |

| Dopamine | Prefrontal Cortex | 25 | Significant Increase | [11] |

| Norepinephrine | Thalamus | Not specified | Induced Efflux | [8] |

| Serotonin | Striatum | Not specified | Induced Efflux | [8] |

| Table 2: Effects of 2-Phenylethylamine on Extracellular Monoamine Levels. |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of 2-phenylethylamine.

Radioligand Binding Assay for TAAR1 Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of PEA for TAAR1.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human TAAR1.

-

Radioligand: [³H]-p-Tyramine or another suitable TAAR1-specific radioligand.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a known unlabeled TAAR1 agonist.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of PEA-HCl.

-

For total binding wells, add assay buffer instead of PEA-HCl.

-

For non-specific binding wells, add the high concentration of the unlabeled TAAR1 agonist.

-

Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the use of in vivo microdialysis to measure PEA-induced changes in extracellular monoamine levels in a specific brain region.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC with electrochemical detection (HPLC-ED) system.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution.

-

Anesthetized or freely moving laboratory animal (e.g., rat).

Procedure:

-

Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens) of the animal using stereotaxic coordinates.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer PEA-HCl (e.g., via intraperitoneal injection) or infuse it directly through the probe.

-

Continue to collect dialysate samples for a specified period after PEA administration.

-

Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using HPLC-ED.

-

Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

Conclusion

The mechanism of action of this compound is complex, involving a combination of TAAR1 agonism, VMAT2 inhibition, and interaction with monoamine transporters. Its primary effect is to increase the synaptic concentrations of dopamine, norepinephrine, and serotonin, which underlies its stimulant and mood-elevating properties. The rapid metabolism of PEA by MAO-B significantly limits its duration of action. A thorough understanding of these mechanisms is crucial for the rational design of novel therapeutics targeting the trace amine system and for evaluating the physiological effects of PEA in various contexts. Further research is warranted to fully elucidate the quantitative aspects of its interactions with all its molecular targets and the downstream consequences of these interactions.

References

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. consensus.app [consensus.app]

- 3. Monoamine oxidase inhibitors potentiate phenylethylamine effects in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The monoamine oxidase B inhibitor deprenyl potentiates phenylethylamine behaviour in rats without inhibition of catecholamine metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. International Union of Pharmacology. LXXII. Recommendations for Trace Amine Receptor Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Psychomotor stimulant effects of beta-phenylethylamine in monkeys treated with MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of beta-phenylethylamine on extracellular concentrations of dopamine in the nucleus accumbens and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Phenylethylamine hydrochloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and biological significance of 2-Phenylethylamine hydrochloride (PEA-HCl). The information is curated for professionals in research and drug development, with a focus on delivering precise data, actionable experimental protocols, and clear visual representations of its molecular interactions.

Core Chemical Properties and Structure

This compound is the salt form of 2-Phenylethylamine, a naturally occurring monoamine alkaloid that functions as a neuromodulator and neurotransmitter in the central nervous system.[1][2] The hydrochloride salt enhances the compound's stability and solubility, making it suitable for a variety of research and pharmaceutical applications.[3]

Structural Information

Below is a summary of the key structural identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2-phenylethanamine;hydrochloride[4] |

| Synonyms | Phenethylamine hydrochloride, β-Phenylethylamine hydrochloride[4][5][6] |

| Molecular Formula | C₈H₁₁N·HCl[3][7][8] |

| SMILES | C1=CC=C(C=C1)CCN.Cl[3] |

| InChI | InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H[3][7] |

| InChIKey | SKHIBNDAFWIOPB-UHFFFAOYSA-N[3][7] |

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 157.64 g/mol | [2][4][5][8] |

| Melting Point | 220-222 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Solubility | Soluble in water, alcohol, and ether.[1][3] Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 10 mg/ml).[7] | [1][3][7] |

Biological Activity and Signaling Pathways

2-Phenylethylamine is a trace amine that acts as a neuromodulator in the central nervous system.[9] Its mechanism of action involves the stimulation of norepinephrine and dopamine release.[1][7] PEA is a potent agonist of the trace amine-associated receptor 1 (TAAR1), which modulates monoamine neurotransmission.[9][10] The binding of PEA to TAAR1 leads to a reduction in neuron firing rate and triggers signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC).[9]

A significant aspect of PEA's biological activity is its role in the BDNF/TrkB/CREB signaling pathway . This pathway is crucial for neuronal plasticity and has been implicated in the antidepressant effects of PEA.[10][11][12] Studies have shown that PEA can ameliorate depression-like phenotypes by modulating this pathway.[11][13]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, as well as the investigation of its effects on the BDNF/TrkB/CREB signaling pathway.

Synthesis of 2-Phenylethylamine via Reduction of Benzyl Cyanide

This protocol is adapted from established organic synthesis procedures.[1][14]

Materials:

-

Benzyl cyanide

-

Raney nickel catalyst

-

Anhydrous methanol

-

Ammonia gas

-

Hydrogen gas

-

High-pressure hydrogenation bomb

-

Distillation apparatus

Procedure:

-

Prepare a 10 N methanolic ammonia solution by saturating commercial anhydrous methanol with ammonia gas at 0 °C.

-

In a high-pressure hydrogenation bomb, combine 58.5 g (0.5 mole) of benzyl cyanide with 300 ml of the 10 N methanolic ammonia. The ratio of ammonia to benzyl cyanide should be at least 5:1 to minimize the formation of secondary amines.

-

Add 5–10 ml of settled Raney nickel catalyst to the mixture.

-

Seal the bomb and introduce hydrogen gas to a pressure of 500–1000 lb.

-

Heat the bomb to 100–125 °C and shake until the absorption of hydrogen ceases (approximately 2 hours).

-

Cool the bomb, open it, and remove the contents.

-

Rinse the bomb with two to three 100-ml portions of methanol and combine the rinses with the main product.

-

Filter the combined solution to remove the Raney nickel catalyst. Caution: The catalyst is pyrophoric if it becomes dry.

-

Remove the solvent and ammonia by distillation.

-

Fractionally distill the residue under reduced pressure. The fraction boiling at 92–93 °C/19 mm is 2-phenylethylamine. The expected yield is 84–90%.

-

To obtain the hydrochloride salt, dissolve the purified 2-phenylethylamine in dry ethanol and treat with hydrochloric acid. The this compound will precipitate and can be collected by filtration. After crystallization from dry ethanol, the melting point is 218–219 °C.

High-Performance Liquid Chromatography (HPLC) Method for Quantification in Urine

This method is designed for the sensitive determination of 2-phenylethylamine in biological samples.

Materials:

-

Urine sample

-

o-phthalaldehyde (OPA) for derivatization

-

Reversed-phase C18 column (e.g., Erbasil S C18, 250 x 4.0 mm I.D., 3 µm particle size)

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation:

-

Perform a simple extraction of 2-phenylethylamine from the urine sample.

-

Carry out pre-column derivatization of the extracted sample with o-phthalaldehyde.

-

-

Chromatographic Conditions:

-

Column: Erbasil S C18 (250 x 4.0 mm I.D., 3 µm)

-

Mobile Phase: Isocratic elution (specific mobile phase composition should be optimized, but a common starting point is a mixture of acetonitrile and a buffer like phosphate or acetate).

-

Detection: Fluorescence detection.

-

Quantitation: The limit of quantitation is approximately 0.5 ng of PEA/ml of urine. The method demonstrates good linearity in the concentration range of 0.5-200 ng/ml.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification

This protocol outlines a general procedure for the analysis of amines like 2-phenylethylamine using GC-MS.

Materials:

-

Biological sample (e.g., urine)

-

Extraction solvent (e.g., a mixture of ethyl acetate and isopropyl alcohol)

-

Internal standard (e.g., dioctylphthalate)

-

Derivatizing agent (optional, e.g., pentafluoropropionic anhydride - PFPA)

-

GC-MS system with a suitable capillary column (e.g., Agilent HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Procedure:

-

Sample Preparation (Organic Extraction):

-

To 5 ml of urine, add 5 ml of extraction buffer and 5 ml of extraction solvent.

-

Add 50 μl of a 100 μg/ml internal standard solution.

-

Mix thoroughly for 10 minutes and then centrifuge for 5 minutes at 1650 x g.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the dried extract in 200 μl of ethyl acetate.

-

-

Derivatization (Optional but recommended for improved chromatography):

-

To the reconstituted extract, add a derivatizing agent like PFPA and react according to the manufacturer's instructions.

-

-

GC-MS Analysis:

-

Injection: 1 µL, splitless mode.

-

Injector Temperature: 285°C.

-

Oven Temperature Program: Initial temperature of 80°C, ramped to 285°C at 20°C/min.

-

Carrier Gas: Helium.

-

Mass Spectrometer: Scan range of m/z 50-650.

-

Experimental Workflow for Studying the BDNF/TrkB/CREB Signaling Pathway

This workflow is based on a study investigating the effects of PEA on corticosterone-induced depression-like phenotypes.[12]

Cell Culture and Treatment:

-

Culture primary hippocampal neurons.

-

Treat the neurons with 2-phenylethylamine for 24 hours.

-

Induce a depression-like state by exposing the neurons to corticosterone (CORT) for 24 hours.

Western Blot Analysis:

-

Lyse the treated cells to extract proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated CREB (p-CREB), total CREB, BDNF, and TrkB.

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

-

Quantify the band intensities to determine the relative protein expression levels.

RT-PCR Analysis:

-

Extract total RNA from the treated cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for BDNF and TrkB mRNA.

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]

- 4. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column | SIELC Technologies [sielc.com]

- 5. CN103641724A - Synthetic method of phenylethylamine - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. cernobioscience.com [cernobioscience.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. lcms.cz [lcms.cz]

- 13. orgsyn.org [orgsyn.org]

- 14. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 2-Phenylethylamine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility of 2-Phenylethylamine hydrochloride (CAS 156-28-5), a crucial physicochemical property for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound in various solvents is paramount for designing and executing experiments, developing formulations, and ensuring reproducible results in a laboratory setting.

Core Solubility Data

This compound, a white to off-white crystalline powder, exhibits distinct solubility characteristics dictated by its ionic nature and molecular structure. The presence of the hydrochloride salt significantly enhances its polarity compared to its free base form, leading to favorable interactions with polar solvents. A summary of its known quantitative solubility in various solvents is presented below.

| Solvent | Solubility | Temperature (°C) |

| Water | 80 g / 100 mL[1] | 15 |

| Dimethylformamide (DMF) | 30 mg/mL[2] | Not Specified |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL[2] | Not Specified |

| 31 mg/mL[3] | Not Specified | |

| Ethanol | 25 mg/mL[2] | Not Specified |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL[2] | Not Specified |

| Methanol | Soluble[4] | Not Specified |

| Diethyl Ether | Insoluble[1] | Not Specified |

| Toluene | Insoluble[4] | Not Specified |

| Hexane | Insoluble[4] | Not Specified |

Qualitative assessments indicate that this compound is generally soluble in polar organic solvents like methanol and ethanol, and insoluble in non-polar organic solvents such as hexane and toluene.[4] The high solubility in water is attributed to the ionic nature of the hydrochloride salt and its ability to form hydrogen bonds.[4]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and HPLC Analysis

The following protocol outlines a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in a given solvent. This method is based on the widely accepted shake-flask technique followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Analytical balance

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or shaking incubator

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase for HPLC

-

Milli-Q or deionized water

2. Preparation of Standard Solutions:

A series of standard solutions of this compound of known concentrations should be prepared in the chosen solvent to generate a calibration curve.

3. Experimental Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of scintillation vials.

-

Solvent Addition: Add a known volume of the solvent of interest to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed and temperature. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium between the dissolved and undissolved solid is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to sediment.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

-

Solubility Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or g/100 mL.

4. Experimental Workflow Diagram:

Caption: Workflow for determining the thermodynamic solubility of this compound.

Signaling Pathways and Logical Relationships

As this compound is a single chemical compound, there are no signaling pathways to describe its intrinsic properties like solubility. The logical relationship in determining its solubility is a procedural one, as depicted in the experimental workflow diagram above. The process follows a linear progression from sample preparation to equilibration, sampling, and finally, quantitative analysis to ascertain the concentration of the saturated solution.

This technical guide provides a foundational understanding of the solubility of this compound. For researchers and drug development professionals, this information is critical for the advancement of their scientific endeavors.

References

2-Phenylethylamine Hydrochloride: A Technical Guide on its Role as a Neuromodulator of Dopamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylethylamine (PEA), an endogenous trace amine, and its hydrochloride salt, are gaining significant attention for their profound neuromodulatory effects on the dopaminergic system. This technical guide provides an in-depth analysis of the mechanisms through which 2-phenylethylamine hydrochloride influences dopamine signaling, its quantitative effects, and the experimental methodologies used to elucidate its function. By acting as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) and interacting with the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2), this compound emerges as a critical regulator of dopamine homeostasis. This document serves as a comprehensive resource for professionals in neuroscience and drug development, offering detailed insights into the pharmacology and therapeutic potential of this fascinating neuromodulator.

Introduction

2-Phenylethylamine (PEA) is a naturally occurring monoamine alkaloid found in the central nervous system of mammals.[1] Structurally related to amphetamines and catecholamines like dopamine, PEA functions as a neuromodulator, fine-tuning the activity of various neurotransmitter systems.[2][3] Its hydrochloride salt is a stable, water-soluble form commonly used in research.[4][5] This guide explores the intricate mechanisms by which this compound modulates dopamine transmission, a key pathway implicated in reward, motivation, and motor control.[2][6]

Pharmacology of this compound

2-Phenylethylamine is an organic compound belonging to the phenethylamine class, characterized by a phenyl group attached to an amino group via a two-carbon chain.[7] As a primary amine, it is a weak base and readily forms salts, such as the hydrochloride salt, which enhances its stability and solubility for experimental use.[5] The biosynthesis of PEA in the brain is thought to occur through the decarboxylation of the amino acid L-phenylalanine.[8] However, its concentration in the brain is kept low due to rapid metabolism by monoamine oxidase B (MAO-B) into phenylacetic acid.[8][9][10]

Mechanism of Action as a Dopamine Neuromodulator

The neuromodulatory effects of this compound on the dopamine system are multifaceted, involving direct receptor activation and interaction with key dopamine regulatory proteins.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor that is a primary target for trace amines, including PEA.[11] PEA is a potent agonist at TAAR1.[8][11] Activation of TAAR1 in dopaminergic neurons initiates a signaling cascade that modulates dopamine neurotransmission.[12][13] This TAAR1 activation can lead to a decrease in the firing rate of dopaminergic neurons, suggesting a regulatory role in dopamine system activity.[12][14]

Modulation of the Dopamine Transporter (DAT)

The dopamine transporter (DAT) is crucial for clearing dopamine from the synaptic cleft, thereby terminating its signal.[7][15] 2-Phenylethylamine has a complex interaction with DAT. It can act as a substrate for DAT, being taken up into the presynaptic terminal.[16] More significantly, PEA can induce DAT-mediated reverse transport, or efflux, of dopamine from the presynaptic neuron into the synapse.[[“]][[“]] This action is a primary mechanism by which PEA increases extracellular dopamine concentrations.[[“]][[“]][19][[“]][[“]] The dopamine-releasing effect of PEA is dependent on the presence and function of DAT, as evidenced by studies in DAT knockout mice where this effect is abolished.[[“]]

Influence on the Vesicular Monoamine Transporter 2 (VMAT2)

The vesicular monoamine transporter 2 (VMAT2) is responsible for packaging cytoplasmic dopamine into synaptic vesicles for subsequent release.[22] 2-Phenylethylamine can interact with VMAT2, although with a lower affinity than dopamine itself.[23] By competing with dopamine for vesicular uptake and potentially disrupting the proton gradient necessary for VMAT2 function, PEA can increase the cytoplasmic concentration of dopamine.[23] This elevated cytoplasmic dopamine pool then becomes available for reverse transport into the synapse via DAT.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of 2-phenylethylamine with components of the dopaminergic system.

Table 1: Receptor and Transporter Binding Affinities

| Target | Species | Ligand | Ki (μM) | Reference |

| Dopamine Transporter (DAT) | Human | Dopamine | 4.3 | [6] |

| Vesicular Monoamine Transporter 2 (VMAT2) | Human | Dopamine | 1.4 | [23] |

| Vesicular Monoamine Transporter 2 (VMAT2) | Human | d-Amphetamine | 2 | [23] |

Table 2: Effects of 2-Phenylethylamine on Extracellular Dopamine Levels

| Brain Region | Species | PEA Dose | Route | % Increase in Dopamine (approx.) | Reference |

| Nucleus Accumbens Shell | Rat | 12.5 mg/kg | i.p. | Significant Increase | [16] |

| Nucleus Accumbens Shell | Rat | 25 mg/kg | i.p. | Significant Increase | [16] |

| Prefrontal Cortex | Rat | 12.5 mg/kg | i.p. | Significant Increase | [16] |

| Prefrontal Cortex | Rat | 25 mg/kg | i.p. | Significant Increase | [16] |

| Dorsal Striatum | Mouse | Acute | - | Significant Increase | [24][25] |

Key Experimental Protocols

In Vivo Microdialysis

Objective: To measure extracellular dopamine concentrations in specific brain regions of freely moving animals following administration of this compound.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., nucleus accumbens shell or prefrontal cortex). Animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

-

Drug Administration: this compound is administered (e.g., intraperitoneally), and dialysate collection continues.

-

Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Dopamine levels are expressed as a percentage of the mean baseline concentration.

In Vitro Electrophysiology (Whole-Cell Patch Clamp)

Objective: To investigate the effects of 2-phenylethylamine on the firing rate of dopaminergic neurons.

Methodology:

-

Slice Preparation: The brain is rapidly removed from a euthanized rodent and placed in ice-cold, oxygenated aCSF. Coronal slices containing the region of interest (e.g., ventral tegmental area) are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at physiological temperature. Dopaminergic neurons are visually identified using infrared differential interference contrast microscopy.

-

Patch Clamp: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron (gigaohm seal). The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the recording of the neuron's electrical activity.

-

Drug Application: this compound is applied to the bath at known concentrations.

-

Data Acquisition and Analysis: Changes in the neuron's firing frequency and pattern are recorded and analyzed before, during, and after drug application.

Visualizing the Neuromodulatory Action of 2-Phenylethylamine

Signaling Pathway of 2-Phenylethylamine in a Dopaminergic Neuron

References

- 1. caymanchem.com [caymanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. acs.org [acs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. CAS 156-28-5: this compound [cymitquimica.com]

- 6. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 8. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]

- 9. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The Case for TAAR1 as a Modulator of Central Nervous System Function [frontiersin.org]

- 12. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. beta-Phenylethylamine regulation of dopaminergic nigrostriatal cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of beta-phenylethylamine on extracellular concentrations of dopamine in the nucleus accumbens and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. consensus.app [consensus.app]

- 18. consensus.app [consensus.app]

- 19. β-phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in C. elegans Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. consensus.app [consensus.app]

- 21. consensus.app [consensus.app]

- 22. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 23. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylethylamine Hydrochloride (CAS 156-28-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethylamine hydrochloride (CAS 156-28-5), also known as phenethylamine HCl or PEA HCl, is the hydrochloride salt of the biogenic amine 2-phenylethylamine. As an endogenous neuromodulator in the human central nervous system, it plays a significant role in regulating mood and behavior by stimulating the release of key neurotransmitters such as dopamine and norepinephrine.[1][2][3] Its structural relationship to amphetamines and its influence on monoaminergic systems have made it a subject of considerable interest in neuroscience and pharmacology. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and its interaction with key signaling pathways.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N·HCl | [2] |

| Molecular Weight | 157.64 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid/powder | [6] |

| Melting Point | 217-222 °C | [4] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | ||

| Water | Soluble | [6] |

| Ethanol | 25 mg/mL | [2] |

| Methanol | Soluble | [6] |

| Dimethylformamide (DMF) | 30 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [2] |

| Nonpolar solvents (e.g., hexane, toluene) | Insoluble | [6] |

| Purity | ≥98% | [2] |

Experimental Protocols

Synthesis of this compound

Method 1: Reductive Amination

A common laboratory-scale synthesis involves the reductive amination of phenylacetaldehyde with ammonia, followed by salt formation with hydrochloric acid.

Materials:

-

Phenylacetaldehyde

-

Ammonia (in methanol)

-

Sodium borohydride

-

Diethyl ether

-

Hydrochloric acid (in diethyl ether)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve phenylacetaldehyde in methanol containing an excess of ammonia.

-

Cool the solution in an ice bath and slowly add sodium borohydride in portions while stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water.

-

Dry the ethereal solution over anhydrous magnesium sulfate and filter.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in diethyl ether, to precipitate this compound.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Method 2: From Phenylacetamide

This method involves the reduction of phenylacetamide.[7]

Materials:

-

Phenylacetamide

-

Zinc borohydride in tetrahydrofuran (THF)

-

Toluene

-

Hydrochloric acid (10%)

-

Chloroform

-

Sodium hydroxide (20%)

-

Anhydrous magnesium sulfate

Procedure:

-

To a 5% solution of zinc borohydride in THF, add phenylacetamide and toluene.[7]

-

Slowly heat the mixture to an internal temperature of 90-96 °C and maintain with stirring for 3.5-4.5 hours.[7]

-

Allow the reaction mixture to cool to room temperature and then add 10% hydrochloric acid.[7]

-

Filter the mixture and extract the filtrate twice with chloroform.[7]

-

Alkalize the aqueous layer with 20% sodium hydroxide to a pH of 11-12.[7]

-

Extract the aqueous layer five times with chloroform.[7]

-

Combine the chloroform extracts and dry over anhydrous magnesium sulfate.[7]

-

Remove the chloroform by distillation and purify the resulting phenylethylamine by reduced pressure distillation.[7]

-

The hydrochloride salt can then be formed as described in Method 1.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]

-

Place the capillary tube in the heating block of the melting point apparatus.[8]

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (approximately 217 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Determination of Solubility

A general protocol to determine the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Spectrophotometer or HPLC (for quantification)

Procedure:

-

Prepare a series of vials containing a fixed volume of the solvent.

-

Add increasing, precisely weighed amounts of this compound to each vial.

-

Seal the vials and place them in a thermostatically controlled environment (e.g., 25 °C).

-

Agitate the vials (using a vortex mixer or magnetic stirrer) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to pellet any undissolved solid.

-

Carefully remove an aliquot of the supernatant from each vial.

-

Quantify the concentration of dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC with a standard curve).

-

The solubility is the concentration of the solute in the saturated solution, typically expressed in mg/mL or mol/L.

Signaling Pathway Interactions

2-Phenylethylamine, the active component of CAS 156-28-5, exerts its neuromodulatory effects primarily through its interaction with the dopaminergic and noradrenergic systems. It is known to stimulate the release of dopamine and norepinephrine and may also inhibit their reuptake.[2][3][9]

Dopaminergic Signaling Pathway

2-Phenylethylamine increases the concentration of dopamine in the synaptic cleft, which then activates dopamine receptors on the postsynaptic neuron. This leads to downstream signaling cascades that influence mood, motivation, and motor control.[5]

References

- 1. This compound | 156-28-5 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Certified Reference Material High Purity (99%) at Best Price, Supplier in Mumbai [nacchemical.com]

- 5. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. CN103641725A - Preparation method of phenylethylamine - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway [mdpi.com]

An In-depth Technical Guide to the Interaction of 2-Phenylethylamine with Trace Amine-Associated Receptor 1 (TAAR1)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Trace Amine-Associated Receptor 1 (TAAR1) and its interaction with the endogenous trace amine, 2-phenylethylamine (PEA). It is designed to serve as a technical resource, offering detailed information on the receptor's signaling pathways, quantitative pharmacological data, and standardized experimental protocols for studying this interaction.

Introduction to TAAR1 and 2-Phenylethylamine

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by a range of biogenic amines, including trace amines and certain psychoactive compounds.[1][2] Unlike classical monoamine receptors, TAAR1 is primarily located intracellularly within the presynaptic terminals of monoamine neurons.[1] 2-Phenylethylamine (PEA), an endogenous trace amine, is a potent agonist of TAAR1.[3][4] The interaction between PEA and TAAR1 plays a crucial role in modulating monoaminergic neurotransmission, making it a significant area of research for neuropsychiatric and metabolic disorders.[3][5]

Quantitative Pharmacology of 2-Phenylethylamine at TAAR1

The affinity and potency of 2-phenylethylamine at TAAR1 have been characterized across various species. This data is crucial for comparative pharmacology and for the validation of new chemical entities targeting this receptor.

Table 1: Binding Affinity (Ki) of 2-Phenylethylamine at TAAR1

| Species | Ki (nM) | Reference |

| Rat | 2200 | [6] |

| Human | Not widely available due to lack of a reliable radioligand | [7] |

Note: The determination of Ki values for human TAAR1 has been challenging due to the lack of a suitable radioligand for in vitro assays.[7]

Table 2: Functional Potency (EC50) and Efficacy (Emax) of 2-Phenylethylamine at TAAR1

| Species | EC50 (nM) | Emax (% of control or reference agonist) | Reference |

| Rat | 240 | - | [8] |

| Human | - | 100% (used as reference) | [9][10] |

| Mouse | - | - |

Note: Emax values are often expressed relative to a reference full agonist, which in many studies is PEA itself.[9][10]

Signaling Pathways of TAAR1

TAAR1 activation by 2-phenylethylamine initiates a cascade of intracellular signaling events, primarily through Gαs-protein coupling. However, other signaling pathways have also been identified, highlighting the complexity of TAAR1-mediated cellular responses.

Canonical Gαs-cAMP Signaling Pathway

The primary and most well-characterized signaling pathway for TAAR1 involves its coupling to the stimulatory G protein, Gαs.[5][11] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a modulation of neuronal activity.[13]

Modulation of the Dopamine Transporter (DAT)

A critical function of TAAR1 activation by PEA is the modulation of monoamine transporters, particularly the dopamine transporter (DAT).[14][15] TAAR1 and DAT are co-expressed in dopaminergic neurons.[14] Upon activation by PEA, TAAR1 initiates a signaling cascade involving both PKA and Protein Kinase C (PKC), leading to the phosphorylation of DAT.[1] This phosphorylation can result in two key outcomes: the internalization of DAT, which reduces dopamine uptake, and a reversal of DAT function, leading to dopamine efflux.[1]

Other Signaling Pathways

In addition to the canonical Gαs pathway, TAAR1 has been shown to signal through other mechanisms:

-

β-Arrestin2-Dependent Pathway: TAAR1 can also signal independently of G proteins through a β-arrestin2-mediated pathway, which can influence the AKT/GSK3β signaling cascade.[3][16]

-

ERK/CREB Pathway: Activation of TAAR1 has been linked to the phosphorylation of ERK and the transcription factor CREB, suggesting a role in regulating gene expression and neuroplasticity.[16][17]

-

G Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channels: TAAR1 activation can stimulate GIRK channels, leading to a reduction in the firing rate of dopaminergic neurons.[1][5]

Experimental Protocols

Characterizing the interaction between 2-phenylethylamine and TAAR1 requires specific and robust experimental assays. The following are detailed protocols for foundational experiments.

Competitive Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of a test compound (e.g., PEA) by measuring its ability to compete with a radiolabeled ligand for binding to TAAR1.

A. Materials

-

Cell Line: HEK293 cells transiently or stably expressing the TAAR1 of interest.

-

Membrane Preparation: Cell membranes expressing TAAR1, prepared through homogenization and centrifugation.

-

Radioligand: A specific radiolabeled antagonist for TAAR1 (e.g., [³H]-EPPTB).

-

Test Compound: 2-Phenylethylamine.

-

Non-specific Binding Control: A high concentration of a known TAAR1 ligand to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer with appropriate supplements.

-

Filtration System: A cell harvester with glass fiber filters.

-

Scintillation Counter: To quantify radioactivity.

B. Protocol

-

Membrane Preparation: Homogenize cells expressing TAAR1 and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (PEA). Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a non-labeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

C. Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Determine IC50: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist like PEA to stimulate TAAR1 and produce the second messenger cAMP. It is used to determine EC50 and Emax values.

A. Materials

-

Cell Line: HEK293 cells transiently or stably expressing the TAAR1 of interest.[11]

-

Culture Medium: DMEM with 10% FBS, penicillin/streptomycin.

-

Stimulation Buffer: PBS or HBSS containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5-0.75 mM) to prevent cAMP degradation.[11]

-

Test Compound: 2-Phenylethylamine.

-

Positive Control: Forskolin, a direct activator of adenylyl cyclase.[11]

-

cAMP Detection Kit: A commercial kit based on methods like BRET, HTRF, ELISA, or chemiluminescence.[11]

B. Protocol

-

Cell Seeding: Seed HEK293-TAAR1 cells into 96-well or 384-well plates and allow them to adhere overnight.[11]

-

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing a PDE inhibitor for 10-30 minutes at room temperature or 37°C.[11]

-

Compound Addition: Add varying concentrations of the test compound (PEA) or forskolin to the wells.

-

Stimulation: Incubate for 15-30 minutes at 37°C to allow for cAMP production.[11]

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the detection kit. This releases the intracellular cAMP.

-

Detection: Perform the detection steps according to the kit manufacturer's instructions.

C. Data Analysis

-

Generate Standard Curve: If using an ELISA-based kit, generate a standard curve using known concentrations of cAMP.

-

Determine cAMP Concentration: Quantify the amount of cAMP produced in each well based on the signal generated (which is often inversely proportional to the amount of cAMP).

-

Determine EC50 and Emax: Plot the cAMP concentration against the log concentration of PEA and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

The interaction between 2-phenylethylamine and TAAR1 represents a pivotal mechanism for the modulation of monoaminergic systems in the brain. The receptor's primary coupling to the Gαs-cAMP pathway, along with its ability to influence other signaling cascades and directly regulate dopamine transporter function, underscores its importance as a therapeutic target. The methodologies outlined in this guide—radioligand binding for affinity and cAMP accumulation for functional output—represent the core techniques required to characterize the pharmacology of any compound at this receptor. A thorough understanding of these protocols and the underlying signaling pathways is essential for researchers and drug development professionals aiming to modulate TAAR1 for therapeutic benefit in neuropsychiatric and metabolic disorders.

References

- 1. TAAR1 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]

- 14. Trace amine-associated receptor 1 is a modulator of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Receptor Mechanism for Methamphetamine Action in Dopamine Transporter Regulation in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

The In Vivo Metabolic Odyssey of 2-Phenylethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the in vivo metabolic pathways of 2-phenylethylamine (PEA), a biogenic amine with significant neuromodulatory functions. This document provides a comprehensive overview of its enzymatic degradation, the resulting metabolites, and the analytical methodologies for their quantification. Furthermore, it explores the key signaling cascades initiated by PEA, offering a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Core Metabolic Pathways of 2-Phenylethylamine

The in vivo metabolism of 2-phenylethylamine is a rapid and efficient process, primarily occurring in the liver and brain. The metabolic cascade involves a series of enzymatic reactions that transform the lipophilic PEA into more water-soluble compounds for excretion.

The principal metabolic route begins with the oxidative deamination of PEA to phenylacetaldehyde. This reaction is predominantly catalyzed by monoamine oxidase B (MAO-B) , an enzyme located on the outer mitochondrial membrane. Phenylacetaldehyde is a transient and reactive intermediate that is swiftly oxidized to its corresponding carboxylic acid, phenylacetic acid (PAA) . This conversion is mainly carried out by aldehyde dehydrogenase (ALDH) , with some contribution from aldehyde oxidase (AOX) . Phenylacetic acid is the major urinary metabolite of PEA.

A minor pathway for the metabolism of phenylacetaldehyde involves its reduction to 2-phenylethanol . Additionally, other metabolites have been identified, including N-methylphenethylamine , formed through the action of phenylethanolamine N-methyltransferase, and conjugated metabolites such as phenylacetylglutamine and 2-(2-hydroxyphenyl)acetamide sulfate .

Figure 1: Primary and minor metabolic pathways of 2-phenylethylamine in vivo.

Quantitative Data on PEA and its Metabolites

The following tables summarize the available quantitative data on the concentrations of PEA and its major metabolite, phenylacetic acid, in various biological matrices, as well as the kinetic parameters of the key metabolizing enzymes.

Table 1: Concentrations of 2-Phenylethylamine (PEA) and Phenylacetic Acid (PAA) in Human Biological Fluids

| Analyte | Matrix | Concentration | Reference |

| PEA | Plasma | 335 ± 255 pg/mL | [1] |

| PEA | Urine | 6.8 ± 2.9 µ g/24h | [2] |

| PAA | Plasma | 491.83 ± 232.84 ng/mL | [3] |

| PAA | Urine | 141.1 ± 10.2 mg/24h | [3] |

Table 2: Concentrations of 2-Phenylethylamine (PEA) in Rodent Brain Tissue

| Species | Brain Region | Concentration | Reference |

| Rat | Whole Brain | 0.584 ± 0.243 ng/g wet wt | [1] |

| Rat | Striatum | 2.89 ± 1.03 ng/g wet wt | [1] |

Table 3: Kinetic Parameters of Key Metabolizing Enzymes

| Enzyme | Substrate | Km | Vmax | Source | Reference |

| MAO-B | 2-Phenylethylamine | Data for human enzyme not available | Data for human enzyme not available | - | - |

| ALDH1 (human) | Phenylacetaldehyde | ~5 µM | Not specified | Purified human liver | [4] |

| ALDH2 (human) | Phenylacetaldehyde | ~3 µM | Not specified | Purified human liver | [4] |

| Note: While specific kinetic data for human MAO-B with 2-phenylethylamine is not readily available in the cited literature, it is established that PEA is a preferred substrate for MAO-B. |

Experimental Protocols

This section provides detailed methodologies for the quantification of PEA and its metabolites, as well as a general workflow for in vivo metabolism studies.

Quantification of PEA in Human Urine by GC-MS

This protocol describes a gas chromatography-mass spectrometry method for the determination of PEA in human urine.

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., deuterated PEA).

-

Adjust the pH to >11 with NaOH.

-

Extract the sample with an organic solvent (e.g., ether).

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in a suitable solvent.

-

Derivatize the sample with a fluorinating agent (e.g., trifluoroacetic anhydride) to improve volatility and chromatographic properties.

GC-MS Conditions:

-

Column: 50 m capillary column

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Oven Program: Optimized for the separation of the derivatized analyte.

-

Mass Spectrometer: Operated in chemical ionization (CI) mode for enhanced sensitivity and specificity.

Quantification: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantification of Phenylacetylglutamine in Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry method for the analysis of phenylacetylglutamine.

Sample Preparation:

-

To 100 µL of plasma, add 400 µL of methanol to precipitate proteins.

-

Vortex and centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

LC-MS/MS Conditions:

-

Column: C18 reversed-phase column (e.g., Acquity UPLC HSS T3)

-

Mobile Phase: A gradient of water with 0.1% formic acid and methanol.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI).

Quantification: The concentration of phenylacetylglutamine is determined using a standard curve prepared in a similar matrix.

General Workflow for an In Vivo Rodent Metabolism Study

The following diagram illustrates a typical workflow for investigating the metabolism of a compound like PEA in a rodent model.

Figure 2: A generalized workflow for conducting an in vivo metabolism study in a rodent model.

Signaling Pathways of 2-Phenylethylamine

2-Phenylethylamine exerts its neuromodulatory effects primarily through its interaction with Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor located intracellularly in monoaminergic neurons. The activation of TAAR1 by PEA initiates a cascade of downstream signaling events that modulate the activity of dopamine, serotonin, and norepinephrine systems.

Upon binding of PEA, TAAR1 can couple to different G-proteins, leading to the activation of multiple signaling pathways. The canonical pathway involves the activation of adenylyl cyclase through Gαs, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) , which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) .

TAAR1 can also signal through Gq, activating Phospholipase C (PLC) , which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate Protein Kinase C (PKC) , respectively.

Furthermore, TAAR1 activation has been shown to influence other important signaling molecules, including the extracellular signal-regulated kinase (ERK) and the Akt/GSK3β pathway . The intricate interplay of these signaling cascades ultimately modulates neurotransmitter release and reuptake, contributing to the diverse physiological and behavioral effects of PEA.

Figure 3: Downstream signaling cascades activated by 2-phenylethylamine binding to TAAR1.

References

Neuropharmacological Profile of 2-Phenylethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylethylamine (PEA), an endogenous trace amine, and its hydrochloride salt (PEA-HCl) exhibit a complex neuropharmacological profile centered on the modulation of monoaminergic neurotransmitter systems. This technical guide provides an in-depth overview of the core neuropharmacological aspects of PEA-HCl, including its mechanism of action, receptor and transporter binding affinities, and its effects on neurotransmitter dynamics. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

2-Phenylethylamine is a naturally occurring monoamine alkaloid that acts as a neuromodulator and neurotransmitter in the central nervous system.[1] Structurally related to amphetamines and endogenous catecholamines like dopamine, PEA plays a significant role in regulating mood, attention, and synaptic transmission.[2][3] Its hydrochloride salt is frequently used in research due to its stability and solubility.[4] This guide delves into the intricate neuropharmacology of PEA-HCl, providing quantitative data, detailed methodologies, and visual representations of its interactions within the brain.

Mechanism of Action

The primary mechanism of action of 2-Phenylethylamine hydrochloride involves the enhancement of monoaminergic neurotransmission.[5] It stimulates the release of norepinephrine and dopamine and is metabolized by monoamine oxidases.[1][6] PEA's effects are multifaceted and include:

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: PEA is a potent agonist at TAAR1, a G-protein coupled receptor that modulates the activity of monoamine transporters.[7] Activation of TAAR1 can lead to the inhibition of dopamine, serotonin, and norepinephrine reuptake.[8]

-

Vesicular Monoamine Transporter 2 (VMAT2) Interaction: PEA interacts with VMAT2, the transporter responsible for packaging monoamines into synaptic vesicles, with an affinity comparable to that of dopamine and norepinephrine.[6] This interaction can influence the storage and release of neurotransmitters.

-

Monoamine Transporter Modulation: While direct high-affinity binding to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is not its primary mechanism, PEA indirectly modulates their function, largely through its action at TAAR1.[9] This leads to increased extracellular concentrations of dopamine, norepinephrine, and serotonin.[5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 2-Phenylethylamine's interaction with key molecular targets.

Table 1: Receptor Binding Affinities

| Receptor/Transporter | Species | Assay Type | Value (Unit) | Reference |

| TAAR1 | Rat | EC50 (cAMP production) | 240 nM | [1] |

| TAAR1 | Human | EC50 (cAMP production) | ~100-1400 nM | [1] |

| VMAT2 | Human | Ki (Inhibition of [3H]dihydrotetrabenazine binding) | ~2 µM (comparable to dopamine) | [6] |

Table 2: Monoamine Transporter Inhibition

| Transporter | Species | Assay Type | Value (Unit) | Reference |

| Dopamine Transporter (DAT) | Human | Ki (Inhibition of [3H]CFT binding) | 4.3 µM (for Dopamine) | [1] |

| Norepinephrine Transporter (NET) | - | - | Data not readily available | |

| Serotonin Transporter (SERT) | - | - | Data not readily available |

Note: Direct Ki or IC50 values for 2-Phenylethylamine at DAT, NET, and SERT are not consistently reported in the literature, as its primary modulatory effect is considered to be mediated through TAAR1.

Signaling Pathways and Experimental Workflows

TAAR1-Mediated Modulation of Dopamine Transporter Function

dot

Caption: TAAR1 signaling cascade initiated by 2-Phenylethylamine.

Experimental Workflow for In Vivo Microdialysis

dot

Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.

Experimental Protocols

In Vitro Neurotransmitter Release Assay: Superfusion of Rat Striatal Slices

This protocol is adapted from methods used to study the release of radiolabeled dopamine from striatal tissue.[5][10]

Objective: To measure the effect of this compound on the release of preloaded [³H]dopamine from rat striatal slices.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O₂ / 5% CO₂

-

[³H]Dopamine

-

This compound (PEA-HCl) solutions of varying concentrations

-

Superfusion apparatus with multiple chambers

-

Scintillation counter and vials

Procedure:

-

Tissue Preparation:

-

Euthanize rats and rapidly dissect the striata on ice.

-

Chop the striata into 0.3 x 0.3 mm slices.

-

Pre-incubate the slices in gassed KRB for 30 minutes at 37°C.

-

-

Radiolabeling:

-

Incubate the slices with [³H]dopamine (e.g., 0.1 µM) in fresh KRB for 30 minutes at 37°C.

-

-

Superfusion:

-

Transfer the radiolabeled slices to the superfusion chambers.

-

Perfuse the slices with gassed KRB at a constant flow rate (e.g., 1 mL/min) for a 60-minute washout period.

-